molecular formula C₁₉H₃₃N₃O₅S B1142331 N-Biotinyl-3-aminopropyl Solketal CAS No. 131606-43-4

N-Biotinyl-3-aminopropyl Solketal

Cat. No.: B1142331
CAS No.: 131606-43-4
M. Wt: 415.55
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Description

Introduction to N-Biotinyl-3-aminopropyl Solketal

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name of this compound is 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propyl]pentanamide . Its molecular formula is C₁₉H₃₃N₃O₅S , with a molecular weight of 415.55 g/mol . The structure comprises three distinct functional regions:

  • A biotin moiety (thienoimidazole ring system) for affinity binding.
  • A solketal unit (2,2-dimethyl-1,3-dioxolane) providing hydroxyl protection.
  • A 3-aminopropyl linker enabling covalent conjugation.

Table 1: Key Structural Components

Component Functionality
Biotin Streptavidin/avidin binding
Solketal Hydroxyl group protection
3-aminopropyl spacer Flexibility for conjugation reactions
Stereochemical Considerations and Isomerism

The solketal moiety introduces a chiral center at the glycerol backbone, existing as the (4R)-enantiomer in its native form . The biotin component further contributes stereochemical complexity with its fused thienoimidazole ring system, adopting the (3aS,4S,6aR) configuration . During phosphoramidite synthesis, the 3-aminopropyl linker’s phosphitylation generates four diastereomers due to axial chirality at the phosphorus center . These isomers are separable via silica chromatography but often used as mixtures in oligonucleotide synthesis .

Historical Development and Discovery Timeline

The compound was first synthesized in the early 1990s as part of efforts to streamline oligonucleotide biotinylation. Key milestones include:

  • 1992 : Patent EP0527184A1 detailed its synthesis via a five-step route:
    • Acrylonitrile addition to solketal (79% yield).
    • Sodium borohydride reduction to 3-aminopropyl solketal (43% yield) .
    • Biotin coupling using N-hydroxysuccinimide ester (89% yield) .
    • Deprotection of the solketal group with HCl/THF.
    • Phosphitylation to yield the final phosphoramidite .
  • 2000s : Commercial availability expanded its use in automated DNA synthesizers, with coupling efficiencies exceeding 96% in oligonucleotide tailing applications .
  • 2020s : Adoption in sustainable chemistry initiatives, leveraging bio-based solketal derived from glycerol byproducts .

Role in Modern Bioconjugation Chemistry

This compound serves as a versatile phosphoramidite reagent for introducing biotin tags at defined positions in nucleic acids. Applications include:

  • Oligonucleotide Probes : Enzymatic incorporation of up to eight biotin residues per strand, enhancing detection sensitivity in hybridization assays .
  • Solid-Phase Synthesis : Compatibility with cyanoethyl phosphoramidite protocols on platforms like the Applied Biosystems 380B .
  • Diagnostic Tools : Functionalization of DNA microarrays and qPCR probes for streptavidin-mediated signal amplification .

Table 2: Bioconjugation Applications

Application Example Source
DNA Labeling 5’-biotinylated primers for Sanger sequencing
Aptamer Modification Thrombin-binding aptamers with biotin tags
Nanoparticle Functionalization Gold nanoparticle-DNA conjugates for biosensors

The compound’s solketal group ensures hydroxyl protection during synthesis, which is selectively removed post-conjugation using acidic conditions (e.g., 1M HCl/THF) without disrupting biotin’s integrity . This dual functionality positions it as a critical reagent in the modular design of bioactive molecules.

Properties

CAS No.

131606-43-4

Molecular Formula

C₁₉H₃₃N₃O₅S

Molecular Weight

415.55

Synonyms

N-[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]propyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide

Origin of Product

United States

Preparation Methods

Biotin Activation

Biotin (5.0 g, 20.4 mmol) is dissolved in anhydrous dimethylformamide (DMF, 50 mL) under nitrogen. NHS (2.35 g, 20.4 mmol) and EDC (3.91 g, 20.4 mmol) are added, and the mixture is stirred at 0–5°C for 4 hours. Progress is monitored via thin-layer chromatography (TLC; eluent: chloroform/methanol 9:1, Rf = 0.45).

Synthesis of 3-Aminopropyl Solketal

Solketal (4.2 g, 28.6 mmol) is reacted with 3-bromopropylamine hydrobromide (6.7 g, 31.5 mmol) in acetonitrile (30 mL) at 80°C for 12 hours. The product is purified via silica gel chromatography (ethyl acetate/hexane 1:1), yielding 3-aminopropyl solketal as a colorless oil (3.8 g, 72%).

Coupling and Deprotection

The NHS-activated biotin (4.1 g, 10.2 mmol) is added to a solution of 3-aminopropyl solketal (2.5 g, 10.2 mmol) in DMF (20 mL) containing triethylamine (1.4 mL, 10.2 mmol). After stirring at room temperature for 24 hours, the solvent is evaporated, and the crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Lyophilization yields this compound as a white solid (5.2 g, 85%).

Analytical Characterization

Table 2: Analytical Data for this compound

TechniqueResultsSource
HPLC Purity >98% (λ = 254 nm)
MS (ESI+) m/z 416.22 [M+H]+
1H NMR (DMSO-d6)δ 4.47 (m, 1H, biotin), 3.78 (s, 4H, solketal), 3.21 (t, 2H, NHCH2)

Industrial-Scale Production Considerations

Custom synthesis protocols dominate industrial production due to the compound’s niche applications. Continuous flow reactors are employed to enhance reaction efficiency, with residence times optimized to 30 minutes for the coupling step. Critical parameters include:

  • Temperature control (±1°C) to prevent epimerization of biotin.

  • Strict anhydrous conditions to avoid solketal deprotection.

  • In-line FTIR monitoring for real-time reaction analysis.

Challenges and Optimization Strategies

  • Solubility Issues : The hydrophobic biotin moiety necessitates polar aprotic solvents (e.g., DMF, DMSO), which complicate downstream purification. Switching to tert-butanol/water mixtures improves crystallization yields.

  • Racemization Risk : The use of Hünig’s base instead of triethylamine reduces epimerization during activation.

  • Protective Group Stability : Solketal’s acetonide group is susceptible to acidic conditions; maintaining pH >6 during workup is critical.

Applications in Bioconjugation Chemistry

The compound’s dual functionality enables:

  • Streptavidin-Biotin Binding : High-affinity (Kd ~10−15 M) tagging of biomolecules for ELISA and flow cytometry.

  • Protection of Hydroxyl Groups : Solketal shields glycerol derivatives during oligonucleotide synthesis, preventing unwanted side reactions.

Recent Advances in Synthesis

Emerging methodologies include:

  • Enzymatic Coupling : Lipase-catalyzed amidation in non-aqueous media, reducing racemization.

  • Click Chemistry : Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for modular assembly .

Chemical Reactions Analysis

Types of Reactions

N-Biotinyl-3-aminopropyl Solketal can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Bioconjugation Techniques

One of the most significant applications of N-Biotinyl-3-aminopropyl Solketal is in bioconjugation , where its biotin component allows for strong non-covalent interactions with proteins such as avidin or streptavidin. This property is exploited in various detection techniques, enhancing the analysis and detection of biomolecules.

Key Applications:

  • Detection of Biomolecules: The compound can be utilized to label proteins and nucleic acids for detection in assays.
  • Therapeutic Applications: It may assist in drug delivery systems by targeting specific cells or tissues through biotin-binding proteins.

Organic Synthesis

In organic chemistry, this compound acts as a versatile reagent. Its dual functionality allows chemists to perform reactions while protecting sensitive groups from degradation.

Applications:

  • Synthesis of Complex Molecules: The compound can facilitate the construction of complex organic molecules by providing stability during synthetic steps.
  • Reagent in Reaction Mechanisms: It participates in various reactions, including oxidation and reduction processes, under controlled conditions to yield desired products.

Molecular Biology

This compound has significant implications in molecular biology, particularly in assays that require high specificity and sensitivity.

Applications:

  • PCR and Hybridization Techniques: The compound can be incorporated into oligonucleotides for enhanced labeling in polymerase chain reaction (PCR) and hybridization assays, enabling more accurate detection of DNA or RNA sequences .
  • Enzyme Assays: It can serve as a substrate or cofactor in enzyme assays, improving the reliability of results through stable binding interactions.

Case Study 1: Biotinylation for Protein Detection

A study demonstrated the effectiveness of this compound in labeling proteins for detection via Western blotting. The biotin-labeled proteins were successfully detected using streptavidin-horseradish peroxidase conjugates, showcasing the compound's utility in protein analysis .

Case Study 2: Enhanced PCR Techniques

Research indicated that incorporating this compound into oligonucleotide probes significantly improved the sensitivity of PCR assays. This enhancement allowed for the detection of low-abundance nucleic acid targets that would otherwise be undetectable using conventional methods .

Mechanism of Action

The mechanism of action of N-Biotinyl-3-aminopropyl Solketal involves its interaction with specific molecular targets and pathways. In biological systems, the biotin moiety can bind to avidin or streptavidin, forming strong non-covalent interactions. This property is exploited in various bioconjugation and detection techniques. The solketal component provides stability and protection to the biotin moiety, enhancing its overall functionality .

Comparison with Similar Compounds

Structural and Functional Comparisons

Solketal (1,2-Isopropylideneglycerol)
  • Structure : A six-membered cyclic ketal formed by reacting glycerol with acetone. Molecular formula: C₆H₁₂O₃; molecular weight: 132.16 g/mol .
  • Applications : Primarily used as a biodiesel additive to improve cold flow properties, reduce viscosity, and enhance octane numbers . Also explored as a jet fuel additive and in pharmaceuticals for drug delivery systems .
  • Synthesis : Catalytic acetalization of glycerol with acetone using heterogeneous catalysts (e.g., sulfonated styrene-divinylbenzene copolymers or lanthanide coordination polymers) under mild conditions (30–50°C, 30 min) .

Comparison with N-Biotinyl-3-aminopropyl Solketal:

  • Structural Difference: this compound replaces one hydroxyl group of solketal with a biotin-aminopropyl group, introducing a bulky, hydrophobic moiety.
  • Functional Difference : While solketal serves as a fuel additive, the biotinylated derivative is tailored for biochemical applications, leveraging biotin’s affinity for streptavidin .
Solketal Esters (e.g., Solketal-Ibuprofen Ester)
  • Structure : Esters formed by reacting solketal’s hydroxyl group with carboxylic acids (e.g., ibuprofen). A recently reported example includes a 1,3-dioxolane ring retained from solketal .
  • Applications: Potential use in pharmaceuticals; the ibuprofen ester derivative was identified as a byproduct in topical formulations, highlighting stability challenges in acidic media .
  • Synthesis : Acid-catalyzed esterification under mild degradation conditions (room temperature, aqueous media) .

Comparison with this compound:

  • Reactivity : Solketal esters are prone to hydrolysis in acidic conditions, releasing glycerol and the parent acid (e.g., ibuprofen) . In contrast, the biotinylated derivative’s ketal group offers greater stability, though the biotin-amide bond may hydrolyze under extreme pH.
  • Applications : Solketal esters are pharmaceutical intermediates, while the biotinylated variant is a tool for molecular biology .
Other Biotinylated Glycerol Derivatives
  • Structure: Glycerol derivatives functionalized with biotin via linkers (e.g., 1-O-dimethoxytrityl-3-O-biotinyl-aminopropyl glycerol) .
  • Applications : Used in oligonucleotide synthesis for affinity tagging and purification .

Comparison with this compound:

  • Key Similarity : Both utilize biotin for streptavidin-based applications.
  • Key Difference : The solketal-derived compound retains the ketal group, which may enhance solubility in organic phases compared to linear glycerol derivatives.
Economic Viability
  • Solketal: Techno-economic analyses show a 20-year net present value (NPV) increase of ~$181 million for plants producing 100,000 tons/year, driven by its role in biodiesel enhancement .
  • This compound: Niche-market compound with higher per-unit cost due to specialized synthesis and low-volume demand in research settings .

Application-Based Comparison

Application Area Solketal This compound Solketal Esters
Fuel Additives Improves octane, reduces emissions Not applicable Not applicable
Pharmaceuticals Drug delivery excipient Oligonucleotide synthesis Topical formulations
Biochemical Tools Limited DNA detection probes Limited

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-Biotinyl-3-aminopropyl Solketal, and how can reaction conditions influence product purity?

  • Methodological Answer : Synthesis typically involves coupling biotin to 3-aminopropyl solketal via carbodiimide chemistry (e.g., EDC/NHS) under mild acidic conditions (pH 5–6) to activate carboxyl groups . Purification often employs reverse-phase HPLC to isolate the target compound from unreacted reagents and byproducts, with mobile phases optimized for polar acetal derivatives . Reaction temperature (20–25°C) and molar ratios (1:1.2 biotin-to-amine) are critical to minimize diastereomer formation.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm the presence of the 1,3-dioxolane ring (δ ~4.0–4.5 ppm for acetal protons) and biotin’s thiophane ring (δ ~1.2–1.8 ppm) .
  • Mass Spectrometry (APCI or ESI) : To verify molecular weight (569.61 g/mol) and detect fragmentation patterns unique to the biotinylated acetal structure .
  • FT-IR : Peaks at ~1680–1720 cm⁻¹ indicate ester/amide bonds, while ~1100 cm⁻¹ corresponds to the dioxolane ring .

Q. What factors affect the stability of this compound in aqueous and acidic media?

  • Methodological Answer : The acetal group in solketal derivatives is prone to hydrolysis under acidic conditions (pH < 4), releasing glycerol and acetone . For long-term storage, buffer solutions should be neutral (pH 7.4) and supplemented with antioxidants (e.g., TCEP or DTT) to prevent disulfide bond reduction in biotin . Lyophilization in inert atmospheres (argon/nitrogen) enhances shelf life .

Advanced Research Questions

Q. How can this compound be applied in studying protein-ligand interactions?

  • Methodological Answer : The biotin tag enables immobilization on streptavidin-coated surfaces (e.g., SPR chips or ELISA plates) for kinetic binding assays. For example:

  • Surface Plasmon Resonance (SPR) : Optimize immobilization density (100–200 RU) to avoid steric hindrance .
  • Pull-Down Assays : Use magnetic streptavidin beads to isolate biotinylated complexes, followed by SDS-PAGE and western blotting to identify bound proteins .

Q. What experimental designs are recommended for optimizing this compound in targeted drug delivery systems?

  • Methodological Answer :

  • Liposome Conjugation : Incorporate the compound into lipid bilayers (5–10 mol%) via solvent injection, with in vitro release studies at 37°C in PBS (pH 7.4) .
  • Biodistribution Studies : Radiolabel the compound (e.g., ³H or ¹⁴C) and track accumulation in tumor xenografts using scintillation counting .

Q. How can researchers address contradictory data in solketal-derived compound reactivity?

  • Methodological Answer : Forced degradation studies (e.g., acidic hydrolysis at 40°C for 24 hours) can identify byproducts like glycerol esters or rearranged acetals . Use DOE (Design of Experiments) with response surface methodology (RSM) to model interactions between variables (e.g., pH, temperature) and optimize reaction pathways .

Q. What mechanistic insights exist regarding the bioactivity of solketal derivatives in cancer models?

  • Methodological Answer : In vitro studies on cancer cell lines (e.g., MCF-7 or HeLa) show dose-dependent apoptosis induction (IC₅₀ ~10–50 μM). Mechanistic assays include:

  • ROS Detection : Use DCFH-DA fluorescence to quantify oxidative stress .
  • Mitochondrial Membrane Potential : JC-1 staining to assess depolarization .

Q. How can researchers validate the specificity of this compound in biomarker discovery?

  • Methodological Answer : Perform competitive binding assays with free biotin (100-fold molar excess) to confirm signal suppression. Cross-reactivity tests against non-target proteins (e.g., albumin) using SPR or fluorescence polarization ensure minimal off-target binding .

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